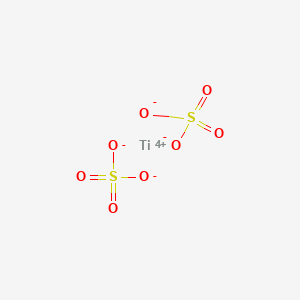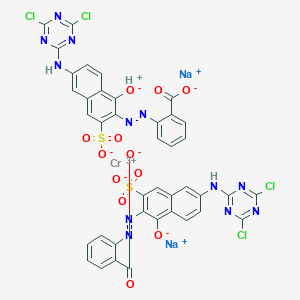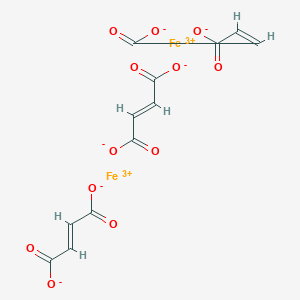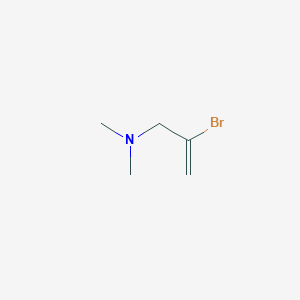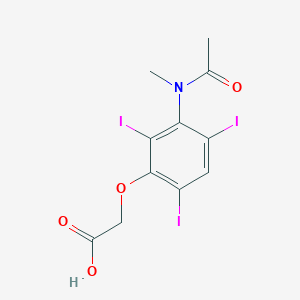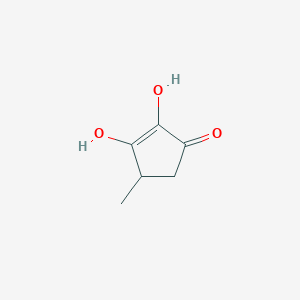
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, also known as DHM, is a natural compound found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been shown to have a range of potential health benefits, including its ability to reduce alcohol-related liver damage and hangover symptoms. In recent years, DHM has gained significant attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by increasing the activity of enzymes involved in alcohol metabolism, as well as reducing the production of inflammatory molecules in the liver.
Biochemical and Physiological Effects:
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been shown to have a range of biochemical and physiological effects, including its ability to reduce alcohol-related liver damage and hangover symptoms. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. However, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is relatively new to the scientific community, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are numerous future directions for research on 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, including its potential use in the treatment of liver disease and other inflammatory conditions. Additionally, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one may have applications in the development of new drugs for a range of conditions, including alcoholism and drug addiction. Further research is needed to fully understand the potential of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one and its mechanisms of action.
Synthesemethoden
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can be synthesized through a variety of methods, including extraction from the fruit of the Japanese raisin tree or chemical synthesis. One common method involves the oxidation of dihydroxyacetone with iodine in the presence of a strong base, followed by cyclization of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been its ability to reduce alcohol-related liver damage. Studies have shown that 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can protect liver cells from the damaging effects of alcohol, including inflammation and oxidative stress.
Eigenschaften
CAS-Nummer |
14114-09-1 |
|---|---|
Produktname |
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one |
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2,3-dihydroxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-3-2-4(7)6(9)5(3)8/h3,8-9H,2H2,1H3 |
InChI-Schlüssel |
JVDYMIODNJPGIB-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C(=C1O)O |
Kanonische SMILES |
CC1CC(=O)C(=C1O)O |
Synonyme |
methylreductic acid methylreductic acid, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



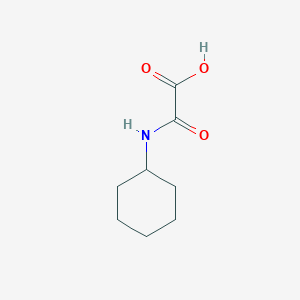
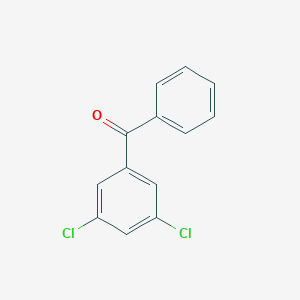
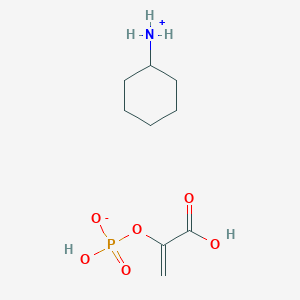
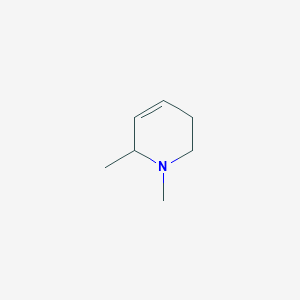
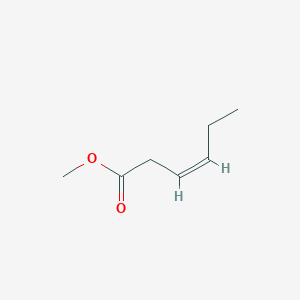

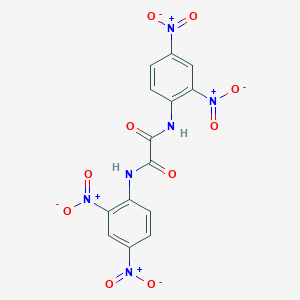
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

